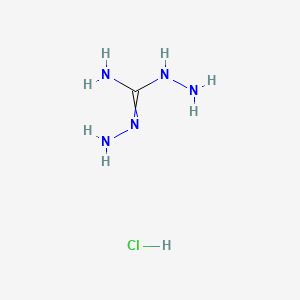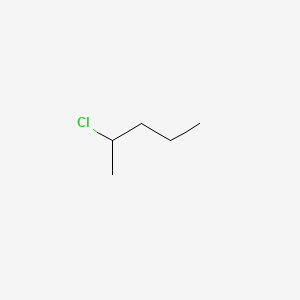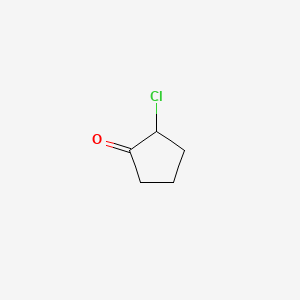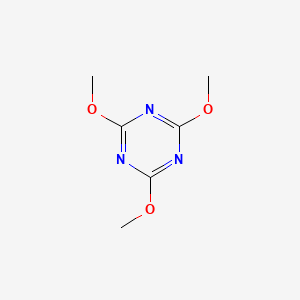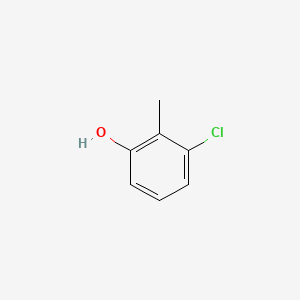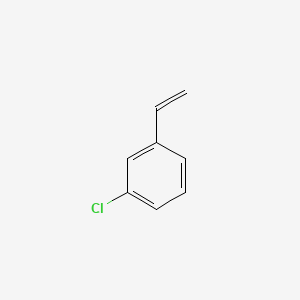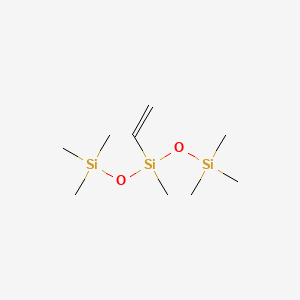
Methylbis(trimethylsilyloxy)vinylsilane
Overview
Description
Synthesis Analysis
Methylbis(trimethylsilyloxy)vinylsilane serves as a starting material for the synthesis of silylated enynes, which are valuable intermediates in organic synthesis. It also finds application in the modification of various materials to enhance their properties. A thorough investigation of the hydrosilylation reaction mediated by benzophenone has been conducted, using different substituted hydrosilanes with methyl bis-(trimethylsilyloxy)-vinylsilane as the olefin .Molecular Structure Analysis
The molecular formula of this compound is C9H24O2Si3 . Its unique chemical structure makes it a valuable precursor for various organic syntheses. The silicon atoms bonded to the vinyl group can be readily replaced with other functional groups, allowing researchers to create complex organic molecules.Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.54 . It has a density of 0.9±0.1 g/cm3 , and a boiling point of 196.3±23.0 °C at 760 mmHg . The compound is in liquid form , with a refractive index of n20/D 1.397 (lit.) .Scientific Research Applications
Versatile Annulations in Organic Synthesis
Methylbis(trimethylsilyloxy)vinylsilane and related compounds are valuable in organic synthesis. Huval and Singleton (1994) demonstrated the use of [(trimethylsilyl)methylene]cyclopropanedicarboxylates in free-radical mediated methylenecyclopentane annulations, providing a method to synthesize diverse cyclopentanes with potential applications in pharmaceuticals and materials science (Huval & Singleton, 1994).
Pyrolytic Conversion to Si-C Ceramics
A significant application of vinylsilane polymers is in the creation of Si-C ceramics. Hurwitz et al. (1995) explored the pyrolytic conversion of poly(methylsilane) and poly(vinylsilane) to ceramics. These ceramics, particularly from poly(vinylsilane), demonstrate excellent resistance to oxidation and potential for use in high-temperature environments (Hurwitz et al., 1995).
UV-Curable Hyperbranched Poly(siloxysilane)s
The development of ultraviolet-curable hyperbranched polymers incorporating vinyl and allyl groups offers potential in coatings and adhesives. Si et al. (2005) synthesized two UV-curable hyperbranched poly(siloxysilane)s, highlighting their thermal stability and potential in various industrial applications (Si et al., 2005).
Synthesis of Vinylsilanes from Non-Enolizable Ketones
Vinylsilanes, key intermediates in organic synthesis, can be efficiently produced from non-enolizable ketones. Kwan and Battiste (2002) presented a one-pot, organoaluminum mediated method for synthesizing vinylsilanes, demonstrating their utility in various synthetic applications (Kwan & Battiste, 2002).
Luminescence and Explosives Sensing
In the field of materials science, vinylsilane-containing polymers exhibit notable luminescence properties. Sanchez et al. (2007) synthesized polymers and copolymers with tetraphenylsilole- or silafluorene-vinylene units, showing potential in explosives sensing due to their fluorescence quenching efficiencies (Sanchez et al., 2007).
Heterobifunctional Poly(ethylene oxide) Oligomers
In the realm of biomaterials, vinylsilane compounds are used to create functional oligomers. Vadala et al. (2008) synthesized heterobifunctional poly(ethylene oxide) oligomers with vinylsilanes, demonstrating their potential in forming complexes with nanoparticles for biomedical applications [(Vadala et al., 2008)](https://consensus.app/papers/heterobifunctional-polyethylene-oxide-oligomers-vadala/e7548e547e57512d9ee99dc91a8821f5/?utm_source=chatgpt).
Stereoselective Synthesis from Aromatic Aldehydes
Vinylsilanes are useful for stereoselective synthesis from aromatic aldehydes. Kwan et al. (2001) developed a method to convert aromatic aldehydes to vinylsilanes, highlighting their broad applicability in organic synthesis (Kwan et al., 2001).
Organometallic Chemistry and Spectroscopy
Vinylsilane compounds also have applications in organometallic chemistry. Biernat and Szymańska-Buzar (2005) synthesized vinylsilane carbonyl complexes of tungsten, offering insights into the interactions between vinylsilane and metal atoms, important for catalysis and material science research (Biernat & Szymańska-Buzar, 2005).
Catalysis with Ruthenium Complexes
Marciniec et al. (1998) demonstrated the catalytic potential of vinylsiloxanes with ruthenium complexes, showcasing their utility in organic synthesis, particularly in cross-linking and coupling reactions (Marciniec et al., 1998).
Enantioselective Synthesis of Muscarinic Antagonists
In pharmaceutical chemistry, Tacke and Heinrich (2002) utilized an enantioselective enzymatic transformation for the synthesis of silicon-based muscarinic antagonists. This approach highlights the role of vinylsilane derivatives in creating enantiomerically pure compounds for medicinal applications (Tacke & Heinrich, 2002).
Safety and Hazards
Methylbis(trimethylsilyloxy)vinylsilane is classified as a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It has a flash point of 63.6±23.0 °C . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Mode of Action
1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane interacts with its targets through chemical reactions. For instance, it can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst .
Biochemical Pathways
As an intermediate, 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane is involved in the synthesis pathways of various organosilicon compounds. It can participate in electrophilic substitution of unsaturated silanes and hydrosilylation reactions .
Pharmacokinetics
, can impact its behavior in chemical reactions.
Result of Action
The result of 1,1,1,3,5,5,5-Heptamethyl-3-vinyltrisiloxane’s action is the formation of new organosilicon compounds with desired functionalities. For example, it can be used to synthesize 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, an agricultural adjuvant and sensory performance enhancer used in cosmetic formulations .
Properties
IUPAC Name |
ethenyl-methyl-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9H,1H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNTUAHMWISEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42557-14-2 | |
| Record name | Poly[oxy(ethenylmethylsilylene)], α-(trimethylsilyl)-ω-[(trimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30968326 | |
| Record name | 3-Ethenyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-85-4 | |
| Record name | Vinylmethylbis(trimethylsiloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trisiloxane, 3-ethenyl-1,1,1,3,5,5,5-heptamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethenyl-1,1,1,3,5,5,5-heptamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylbis(trimethylsilyloxy)vinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Vinylmethylbis(trimethylsiloxy)silane play in the synthesis of novel polymers?
A1: Vinylmethylbis(trimethylsiloxy)silane acts as a crucial building block in the synthesis of poly[2,5-dimethyl-2,5-bis(trimethylsiloxy)-1-oxa-2,5-disila-1,5-pentanylene] (V). [] This is achieved through a two-step process. First, Vinylmethylbis(trimethylsiloxy)silane is reacted with 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) to yield cis and trans isomers of 2,5-dimethyl-2,5-bis(trimethylsiloxy)-1-oxa-2,5-disilacyclopentane (II). Subsequently, II undergoes anionic ring-opening polymerization (AROP) to produce the desired polymer (V). []
Q2: How is the structure of the resulting polymer (V) characterized?
A2: The structure of poly[2,5-dimethyl-2,5-bis(trimethylsiloxy)-1-oxa-2,5-disila-1,5-pentanylene] (V) is thoroughly investigated using a combination of spectroscopic techniques. ¹H, ¹³C, and ²⁹Si NMR, along with IR spectroscopy, are employed to confirm the chemical composition and bonding arrangements within the polymer. [] Notably, ²⁹Si NMR proves particularly valuable in elucidating the polymer's microstructure, revealing the arrangement of silicon atoms and their surrounding substituents. [] This comprehensive characterization provides valuable insights into the structure-property relationships of the synthesized polymer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


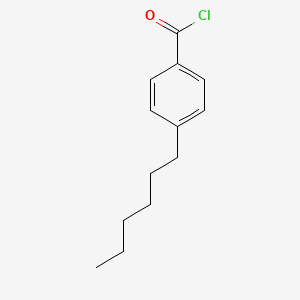
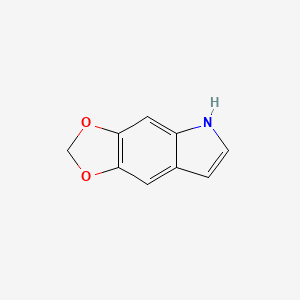

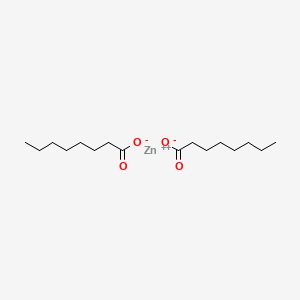
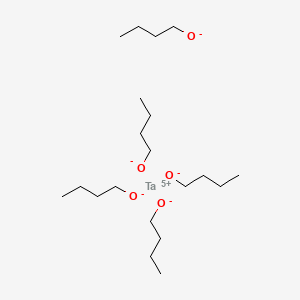
![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)

